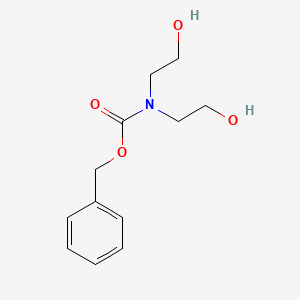

Benzyl bis(2-hydroxyethyl)carbamate

Description

Significance of Carbamate (B1207046) Functional Groups in Modern Organic Chemistry

The carbamate group, an ester-amide hybrid, is a cornerstone functional group in contemporary organic chemistry. Its importance stems from its unique combination of stability and reactivity, which chemists can modulate by varying the substituents on the nitrogen and oxygen atoms. This versatility makes carbamates indispensable in a wide array of applications.

One of their most prominent roles is as protecting groups for amines. wenxuecity.com The benzyloxycarbonyl (Cbz or Z) group, for example, is a classic amine-protecting group that masks the nucleophilicity and basicity of the amine during multi-step syntheses. wenxuecity.com This protection is crucial for preventing unwanted side reactions and for controlling stereochemistry, particularly in the delicate process of peptide synthesis. wenxuecity.com The stability of the carbamate linkage under many reaction conditions, coupled with its reliable removal via methods like catalytic hydrogenolysis, makes it a powerful tool for synthetic chemists. wenxuecity.com

Beyond protection, the carbamate moiety is a key structural motif in medicinal chemistry and drug design. scirp.org Its ability to act as a stable surrogate for the more labile peptide bond has been exploited to create peptidomimetics with enhanced metabolic stability. scirp.org Furthermore, carbamates are integral to the agrochemical industry, forming the active components in many insecticides and herbicides. They also serve as vital starting materials and intermediates in the polymer and paint industries. scirp.org

Overview of N,N-Disubstituted Hydroxyethyl (B10761427) Carbamates in Contemporary Research

Within the broad class of carbamates, N,N-disubstituted hydroxyethyl carbamates represent a significant area of research. These molecules are characterized by a tertiary nitrogen atom bonded to a carbamate group and two 2-hydroxyethyl (–CH₂CH₂OH) substituents. The presence of the hydroxyl groups introduces hydrophilicity and provides reactive sites for further chemical modification, making them valuable building blocks in materials science and medicinal chemistry.

For instance, hydroxyethyl-functionalized carbamates are investigated as monomers and co-monomers for the synthesis of polyurethanes and other polymers. The hydroxyl groups can react with isocyanates to form urethane (B1682113) linkages, creating crosslinked networks with tunable properties. Research has explored the use of similar hydroxyethyl-containing monomers to create polyurethane hydrogels with improved mechanical properties for biomedical applications. The specific nature of the N-substituents allows for fine-tuning of the final polymer's characteristics.

Furthermore, these compounds serve as versatile intermediates. The hydroxyethyl side chains can be chemically altered, for example, through substitution reactions, to build more complex molecules. This versatility is demonstrated in the synthesis of specialized heterocyclic intermediates where a hydroxyethyl side chain provides a handle for further chemical modifications. mdpi.com

Research Context and Specific Focus on Benzyl (B1604629) bis(2-hydroxyethyl)carbamate

This article focuses specifically on Benzyl bis(2-hydroxyethyl)carbamate (CAS No. 70782-12-6). bldpharm.com This compound is an N,N-disubstituted hydroxyethyl carbamate where the carbamate nitrogen is bonded to a benzyloxycarbonyl group and two 2-hydroxyethyl groups. It is categorized commercially as an organic building block and a chemical intermediate, indicating its role as a precursor in the synthesis of more complex chemical structures. bldpharm.com

The structure of this compound combines the key features of its class: the Cbz protecting group, a tertiary amine, and two terminal hydroxyl groups. This unique combination suggests its potential utility in several areas. The dual hydroxyl functionalities make it a potential diol monomer for step-growth polymerization, particularly in the synthesis of polyurethanes or polyesters with specific properties conferred by the carbamate linkage. The benzyloxycarbonyl group provides a stable, yet cleavable, handle that is well-established in organic synthesis.

While detailed research publications focusing exclusively on this compound are limited, its chemical structure allows for well-founded inferences about its reactivity and potential applications. Its synthesis would logically involve the reaction of diethanolamine (B148213) with benzyl chloroformate, a standard method for forming Cbz-protected amines. commonorganicchemistry.com The following sections will detail the known properties and inferred applications of this specific compound based on its chemical nature and the established roles of its constituent functional groups.

Chemical and Physical Properties of this compound

The fundamental properties of a compound are critical to understanding its behavior and potential applications in research and synthesis.

| Property | Value | Source |

| CAS Number | 70782-12-6 | bldpharm.com |

| Molecular Formula | C₁₂H₁₇NO₄ | bldpharm.com |

| Molecular Weight | 239.27 g/mol | bldpharm.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | O=C(OCC1=CC=CC=C1)N(CCO)CCO | bldpharm.com |

This interactive data table provides a summary of the key identifiers and properties of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N,N-bis(2-hydroxyethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c14-8-6-13(7-9-15)12(16)17-10-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMILQCFDHNPGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Bis 2 Hydroxyethyl Carbamate

Direct Carbamate (B1207046) Formation Approaches

The most straightforward method for the synthesis of benzyl (B1604629) bis(2-hydroxyethyl)carbamate involves the direct formation of the carbamate bond by reacting a suitable amine with a benzyl-containing carbonyl precursor.

Reaction of Bis(2-hydroxyethyl)amine with Benzyl Chloroformate

A primary and efficient route to benzyl bis(2-hydroxyethyl)carbamate is the reaction between bis(2-hydroxyethyl)amine (also known as diethanolamine) and benzyl chloroformate. In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure for a similar reaction involves dissolving the amine in a suitable solvent, followed by the addition of the chloroformate. For instance, in the synthesis of benzyl carbamate from ammonia (B1221849), benzyl chloroformate is added to a cold aqueous ammonia solution. A similar approach can be adapted for bis(2-hydroxyethyl)amine.

Influence of Reaction Conditions and Reagent Stoichiometry on Yield and Purity

The yield and purity of this compound are significantly influenced by the reaction conditions and the stoichiometry of the reactants. Key parameters include the choice of solvent, base, temperature, and the molar ratio of the amine to the chloroformate.

For the related synthesis of N-benzyldiethanolamine from diethanolamine (B148213) and benzyl chloride, the use of sodium carbonate as a base is crucial for inhibiting the formation of by-products. prepchem.com Maintaining a close to 1:1 molar ratio of the amine to the electrophile helps to prevent over-alkylation. Polar aprotic solvents can help to stabilize the transition state and accelerate the reaction.

A representative set of reaction conditions for the analogous synthesis of N-benzyldiethanolamine is presented in the table below, which can be adapted for the synthesis of the target carbamate.

Table 1: Reaction Parameters for the Synthesis of N-Benzyldiethanolamine

| Parameter | Value | Reference |

| Reactants | Diethanolamine, Benzyl chloride | environmentclearance.nic.in |

| Solvent | Methylene (B1212753) dichloride | environmentclearance.nic.in |

| Base | Sodium carbonate | environmentclearance.nic.in |

| Temperature | 30 °C | environmentclearance.nic.in |

| Reaction Time | 20-22 hours | environmentclearance.nic.in |

| Product | 1-Benzyldiethanolamine | environmentclearance.nic.in |

Mechanistic Insights into Direct Carbamate Formation via Nucleophilic Acyl Substitution

The formation of this compound from bis(2-hydroxyethyl)amine and benzyl chloroformate proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of bis(2-hydroxyethyl)amine, being the nucleophile, attacks the carbonyl carbon of benzyl chloroformate. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, a good leaving group, is eliminated, and the carbonyl group is reformed, resulting in the final carbamate product. The presence of a base is essential to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HCl formed during the reaction.

Convergent and Divergent Multi-Step Synthesis Strategies

Multi-step syntheses offer alternative pathways to this compound, allowing for greater control over the introduction of functional groups and potentially leading to higher purity products.

Preparation from Bis(2-hydroxyethyl)amine Precursors

A common multi-step strategy involves the initial synthesis of a precursor, N-benzyldiethanolamine, which is then converted to the target carbamate. The synthesis of N-benzyldiethanolamine is well-established and involves the reaction of diethanolamine with benzyl chloride in the presence of a base like sodium carbonate. prepchem.com This reaction proceeds via an SN2 mechanism where the diethanolamine attacks the benzylic carbon, displacing the chloride.

Once N-benzyldiethanolamine is obtained, it can be reacted with a suitable carbonylating agent to form the carbamate. However, this would typically involve the hydroxyl groups reacting. A more direct approach starts with bis(2-hydroxyethyl)amine and introduces the benzyl carbamate moiety in one step.

Functional Group Interconversions Leading to the Carbamate Moiety

Functional group interconversions are fundamental to multi-step organic synthesis. mdpi.com In the context of preparing this compound, a potential, though less direct, multi-step approach could involve the protection of the hydroxyl groups of bis(2-hydroxyethyl)amine, followed by the reaction of the secondary amine with benzyl chloroformate. The final step would then be the deprotection of the hydroxyl groups. This strategy, while longer, could be employed if selectivity issues arise in the direct reaction.

Another theoretical multi-step approach could involve starting with a different nitrogen-containing precursor and introducing the bis(2-hydroxyethyl) groups and the benzyl carbamate moiety in separate steps. However, the direct reaction of bis(2-hydroxyethyl)amine with benzyl chloroformate remains the most convergent and likely most efficient synthetic route.

Modern Advancements in Carbamate Synthesis Applied to Related Systems

The synthesis of carbamates, including structures like this compound, has evolved significantly with the development of more sustainable and efficient methodologies. While traditional methods often rely on hazardous reagents like phosgene, modern approaches leverage catalysis, alternative carbon sources, and advanced reaction setups.

A highly sustainable and modern approach to carbamate synthesis involves the direct use of carbon dioxide (CO₂) as a C1 building block. nih.gov This method aligns with green chemistry principles by utilizing a greenhouse gas as a raw material. The electrochemical conversion of CO₂ with amines has emerged as a particularly promising route. rsc.org This process can be integrated with CO₂ capture technologies, where amines absorb CO₂, and the resulting species is then electrochemically converted. rsc.orgrsc.org

The core of the synthesis involves the reaction of an amine with CO₂ to form a carbamate anion, which is then typically reacted with an electrophile. nih.gov Recent research has focused on developing efficient integrated electrolyzers that can convert the absorbed CO₂ in amine-based media directly into valuable chemicals. rsc.org Continuous flow processes have also been developed, which can significantly reduce the reaction times typically required for CO₂-based carbamate synthesis and allow for precise control over gas introduction. nih.govacs.org This methodology offers a direct, highly effective, and chemoselective route to carbamates at room temperature and atmospheric pressure. nih.gov

Solid-phase synthesis offers a powerful platform for generating libraries of carbamate derivatives, which is particularly useful in medicinal chemistry for the rapid screening of bioactive molecules. nih.gov In a typical solid-phase approach, an amine is coupled to a solid support, such as Merrifield's resin, through a carbon dioxide linker. nih.govnih.gov This reaction is often promoted by reagents like cesium carbonate in the presence of tetrabutylammonium (B224687) iodide (TBAI). nih.govnih.gov

The key advantages of this technique are the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product, and the potential for complete reaction conversions. nih.gov This method is convenient for creating large combinatorial libraries and is compatible with a range of primary and secondary amines, including those with chiral centers susceptible to racemization. nih.gov

The formation of the urethane (B1682113) (carbamate) linkage can be significantly accelerated and controlled through catalysis. While traditional tin-based catalysts like dibutyltin (B87310) dilaurate are effective, concerns over their toxicity have driven research into alternatives. wernerblank.com Nickel-based catalytic systems have emerged as a powerful tool in modern organic synthesis, particularly in cross-coupling reactions. chemrxiv.org

In the context of urethane formation, nickel catalysis can be applied to reactions such as the carboxylation of alkyl halides with CO₂, a key step that can lead to carbamate precursors. acs.org Research has provided experimental evidence for the insertion of CO₂ into Nickel(I)-carbon bonds, a fundamental step in these catalytic cycles. acs.org Nickel catalysts are also explored for their ability to selectively promote the reaction between isocyanates and alcohols to form urethanes, while minimizing side reactions such as the reaction with water. wernerblank.com The development of well-defined Ni(I) complexes that are stable and catalytically competent offers new avenues for discovering and optimizing reactions for carbamate synthesis. chemrxiv.org

Advanced Isolation and Spectroscopic Characterization

The purity and structural integrity of a synthesized compound are paramount. For this compound, a combination of chromatographic purification and spectroscopic analysis is essential for its isolation and definitive identification.

Following synthesis, the crude product containing this compound requires purification to remove unreacted starting materials, catalysts, and byproducts. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of carbamates from complex mixtures. nih.govepa.gov Another common method is column chromatography using adsorbents like Florisil, which can effectively separate compounds based on polarity. epa.gov

Solid Phase Extraction (SPE) is also a widely used chromatographic technique for the cleanup and preconcentration of carbamates from various sample matrices. nih.gov The choice of adsorbent and elution solvents is critical and is optimized based on the polarity and chemical nature of the target carbamate and the impurities. nih.govepa.gov

Crystallization is a fundamental and effective technique for obtaining highly pure solid compounds. nih.gov For carbamates, this often involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out of the solution. researchgate.net The selection of an appropriate solvent system is crucial; sometimes a mixture of solvents is required to achieve optimal solubility differences between the product and impurities. researchgate.net Successful crystallization not only yields high-purity material but can also provide single crystals suitable for X-ray diffraction analysis, offering ultimate structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. acs.org

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of 7.3-7.4 ppm. The benzylic methylene protons (CH₂) next to the phenyl ring would produce a singlet around 5.1 ppm. The two sets of methylene protons in the hydroxyethyl (B10761427) groups (-N-CH₂-CH₂-OH) would show as triplets, likely around 3.5-3.8 ppm, due to coupling with each other. The hydroxyl (-OH) protons would appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

The ¹³C NMR spectrum provides complementary information. A key signal is that of the carbamate carbonyl carbon (>N-C=O), which is expected to resonate in the range of 154-156 ppm. mdpi.com Other characteristic signals include those for the aromatic carbons of the benzyl group (around 128-136 ppm), the benzylic carbon (around 67 ppm), and the two different methylene carbons of the hydroxyethyl groups (around 49-61 ppm). mdpi.comchemicalbook.com

The following table presents representative, hypothetical NMR data for this compound based on characteristic values for similar carbamate structures. mdpi.comrsc.org

Infrared (IR) and Mass Spectrometry (MS) Characterization

The comprehensive characterization of a synthesized compound is crucial to confirm its molecular structure. Infrared (IR) spectroscopy and Mass Spectrometry (MS) are two fundamental analytical techniques employed for this purpose. While specific experimental data for this compound is not widely available in public databases, its characteristic spectral features can be predicted based on the functional groups present in its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. For this compound, the expected characteristic absorption bands are detailed in Table 1.

The presence of the two hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The stretching vibration of the carbonyl (C=O) group in the carbamate linkage is expected to appear as a strong, sharp peak around 1700-1680 cm⁻¹. The aromatic C-H stretching of the benzyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the hydroxyethyl groups would appear just below 3000 cm⁻¹. Furthermore, the C-N and C-O stretching vibrations of the carbamate group would generate signals in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3500-3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000-2850 | Medium |

| C=O (Carbamate) | Stretching | 1700-1680 | Strong |

| C-N (Carbamate) | Stretching | 1300-1200 | Medium |

| C-O (Carbamate/Alcohol) | Stretching | 1250-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

The fragmentation pattern is anticipated to be dominated by the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion at m/z 91. Another significant fragmentation pathway would involve the loss of one or both hydroxyethyl groups. The cleavage of the carbamate bond could also occur, generating various fragment ions. The predicted major fragmentation patterns are summarized in Table 2.

Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| Fragment Ion | Structure | Predicted m/z |

| [C₆H₅CH₂]⁺ | Benzyl cation/Tropylium ion | 91 |

| [M - CH₂OH]⁺ | Loss of a formaldehyde (B43269) from a hydroxyethyl group | M-30 |

| [M - CH₂CH₂OH]⁺ | Loss of a hydroxyethyl group | M-45 |

| [M - 2(CH₂CH₂OH)]⁺ | Loss of both hydroxyethyl groups | M-90 |

| [C₆H₅CH₂OC(O)]⁺ | Benzoxycarbonyl cation | 135 |

It is important to reiterate that the data presented here are predictive and based on the established spectroscopic behavior of the constituent functional groups. Experimental verification through the synthesis and subsequent analysis of this compound would be necessary to confirm these spectral characteristics.

Chemical Reactivity and Transformational Chemistry of Benzyl Bis 2 Hydroxyethyl Carbamate

Functionalization of the Hydroxyl Groups

The presence of two primary hydroxyl groups makes Benzyl (B1604629) bis(2-hydroxyethyl)carbamate a versatile precursor for further chemical modification. These groups can readily undergo reactions to introduce new functionalities, thereby altering the molecule's physical and chemical properties.

The hydroxyl groups of Benzyl bis(2-hydroxyethyl)carbamate can be converted to halogens, such as chlorine or bromine, to produce halogenated analogs. A common method for this transformation is the reaction with a halogenating agent. For instance, the conversion of similar N,N-bis(2-hydroxyethyl) amines to their corresponding N,N-bis(2-chloroethyl) derivatives has been successfully achieved using thionyl chloride (SOCl₂). google.com This suggests a plausible synthetic route for the preparation of Benzyl bis(2-chloroethyl)carbamate from this compound. The reaction would proceed by the nucleophilic attack of the hydroxyl group on the sulfur atom of thionyl chloride, followed by the displacement of the resulting chlorosulfite ester by a chloride ion. A similar strategy could be employed using brominating agents like phosphorus tribromide (PBr₃) to yield the corresponding bis(2-bromoethyl)carbamate.

Table 1: Potential Reagents for Halogenation

| Target Halogen | Reagent |

|---|---|

| Chlorine | Thionyl chloride (SOCl₂) |

The hydroxyl groups of this compound are amenable to both esterification and etherification. Esterification can be achieved by reacting the compound with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. Enzymatic catalysis, for example using lipases, offers a mild and selective method for ester formation. beilstein-journals.orgresearchgate.net Transesterification, the exchange of the alkyl group of an ester with the alcohol moiety of this compound, is another viable method. publish.csiro.au

Etherification, the formation of an ether linkage, can be accomplished through reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide. These reactions provide a pathway to a wide array of derivatives with tailored properties.

Reactions Involving the Carbamate (B1207046) Linkage

The carbamate group in this compound is a key functional moiety that can undergo several important chemical transformations, including cleavage and directing reactions in organic synthesis.

The benzyl carbamate, often referred to as the Cbz or Z group, is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to selective cleavage. thieme-connect.comtotal-synthesis.comacs.org The removal of the Cbz group from this compound can be achieved through several methods.

Hydrogenolysis: This is the most common method for Cbz deprotection and involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.comacs.orgacs.org The reaction is clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide.

Acidic Conditions: Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid, can also cleave the Cbz group. total-synthesis.commasterorganicchemistry.com

Lewis Acids: Lewis acids like trimethylsilyl (B98337) iodide (TMSI) can be effective for the deprotection of carbamates. chemistryviews.orgresearchgate.net

Nucleophilic Attack: Certain nucleophiles can also effect the cleavage of carbamates. For example, a method using 2-mercaptoethanol (B42355) in the presence of a base has been developed for the deprotection of Cbz-protected amines. chemistryviews.orgorganic-chemistry.orgorganic-chemistry.org

Table 2: Common Deprotection Methods for Benzyl Carbamates

| Method | Reagents | Byproducts |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Toluene, CO₂ |

| Strong Acid | TFA or HBr/AcOH | Benzyl cation, CO₂ |

| Lewis Acid | TMSI | Silylated products |

The choice of deprotection strategy often depends on the presence of other functional groups within the molecule to ensure chemoselectivity. acs.org

Carbamate groups, particularly aryl O-carbamates, are recognized as powerful directed metalation groups (DMGs) in directed ortho-metalation (DoM) chemistry. nih.govacs.orgnih.govresearchgate.net A DMG is a functional group that can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position on an aromatic ring. This allows for the regioselective introduction of electrophiles. The carbamate group, especially the -OCONEt₂ form, is one of the strongest DMGs. acs.orgnih.govuwindsor.ca

While this compound is an N-carbamate and lacks an aryl ring directly attached to the oxygen of the carbamate, the fundamental ability of the carbamate's carbonyl oxygen to coordinate with organolithium reagents is pertinent. In appropriately designed substrates containing an aromatic ring, the carbamate moiety within a molecule derived from this compound could potentially function as a DMG to control regioselectivity in synthetic transformations.

Cyclization and Ring-Forming Reactions

The presence of nucleophilic hydroxyl groups and the electrophilic carbamate carbonyl in this compound creates the potential for intramolecular cyclization reactions to form heterocyclic structures. For instance, under basic conditions, the hydroxyl groups can be deprotonated to form alkoxides, which can then attack the carbamate carbonyl carbon. This type of intramolecular nucleophilic attack on a carbamate linkage is a known strategy for the synthesis of cyclic compounds like benzoxazolinones from N-(o-hydroxyphenyl)carbamates. rsc.org

Furthermore, carbamates are known to react with oxiranes (epoxides) to form 2-oxazolidinone (B127357) derivatives. epo.org This suggests that derivatives of this compound could undergo reactions with epoxides, or that the hydroxyl groups could be converted to epoxides for subsequent intramolecular cyclization. The efficiency of such cyclization reactions can be influenced by factors such as the length of the tether between the nucleophile and the electrophilic center.

Aza-Michael Additions for Pyrrolidine (B122466) Derivative Formation

While the direct application of this compound in Aza-Michael additions to form pyrrolidine derivatives is not extensively documented in readily available literature, the broader context of pyrrolidine synthesis often involves the cyclization of suitable precursors. The fundamental components for such a transformation would necessitate the conversion of the diol functionality into a species capable of intramolecular cyclization.

General strategies for forming pyrrolidine rings often involve intramolecular nucleophilic attack of a nitrogen atom onto an electrophilic carbon. In the case of this compound, this would conceptually involve:

Activation of the Hydroxyl Groups: Conversion of the two hydroxyl groups into good leaving groups, such as tosylates or mesylates.

Intramolecular Cyclization: Subsequent intramolecular nucleophilic substitution by the carbamate nitrogen or a derivative thereof.

However, the carbamate nitrogen is generally not sufficiently nucleophilic for such reactions. A more plausible pathway would involve the deprotection of the benzyl group to liberate the primary amine, followed by cyclization.

Aza-Michael additions, specifically, involve the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. To utilize this compound in this context, it would first need to be transformed into a molecule containing both a nucleophilic nitrogen and a Michael acceptor. This multi-step process is not a direct application of the parent compound.

Strategies for Alkylated Azetidine (B1206935) and Aziridine Synthesis

The synthesis of strained four-membered (azetidine) and three-membered (aziridine) nitrogen heterocycles from this compound presents significant synthetic challenges. The construction of these rings typically requires specific functionalities and reaction conditions that are not inherent to the structure of this compound.

For Azetidine Synthesis:

The formation of an azetidine ring from a 1,3-amino alcohol is a common synthetic strategy. Conceptually, one of the hydroxyl groups of this compound could be converted into a leaving group, followed by intramolecular cyclization. However, this would lead to a substituted N-Boc-aziridine, not an azetidine, due to the 1,2-relationship of the functional groups. The synthesis of azetidines generally requires a 1,3-disposed relationship between the amine and the leaving group.

For Aziridine Synthesis:

The synthesis of aziridines from 1,2-amino alcohols is a well-established transformation. A common method is the Wenker synthesis or modifications thereof, which involves the following conceptual steps:

Sulfonation: Conversion of one of the hydroxyl groups to a sulfate (B86663) ester.

Base-mediated Cyclization: Treatment with a base to effect intramolecular nucleophilic substitution by the nitrogen atom, displacing the sulfate group.

For this compound, this would first require the removal of the benzyl protecting group to free the amine for the cyclization step.

Interactions with Diverse Reagents and Substrates

The reactivity of this compound extends to its interactions with a variety of reagents, leading to the formation of new functional groups and molecular architectures.

Reactions with Organophosphorus Compounds

Detailed studies on the direct reaction of this compound with organophosphorus compounds are not widely available in the surveyed literature. However, based on the functional groups present, several potential reactions can be postulated. The hydroxyl groups of this compound could react with phosphorus halides (e.g., PCl₃, PCl₅) or phosphorus oxychloride (POCl₃) to form phosphate (B84403) esters or phosphoramidates, depending on the reaction conditions and the nature of the phosphorus reagent.

The Mitsunobu reaction, which utilizes a trialkyl or triarylphosphine and a dialkyl azodicarboxylate, is a powerful method for converting alcohols into a variety of other functional groups. In principle, the hydroxyl groups of this compound could be subjected to Mitsunobu conditions to introduce functionalities such as azides, esters, or ethers.

Participation in Urethane (B1682113) and Urea (B33335) Formation Reactions

The functional groups within this compound allow for its participation in the formation of additional urethane and urea linkages.

The two hydroxyl groups can react with isocyanates to form new urethane bonds. This reaction would lead to the formation of a bis-urethane derivative. The general reaction is as follows:

R-NCO + HO-R' → R-NH-CO-O-R'

In this case, R' would be the backbone of the this compound molecule.

Furthermore, the carbamate nitrogen, after potential deprotection of the benzyl group, could react with other reagents to form ureas. For instance, reaction of the resulting primary amine with an isocyanate would yield a substituted urea.

Theoretical Investigations and Mechanistic Insights into Carbamate Systems

Computational Analysis of Carbamate (B1207046) Resonance and Conformation

Computational chemistry provides powerful tools to understand the electronic structure and conformational dynamics of the carbamate functional group.

The carbamate group is characterized by a planar geometry due to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group. This electron delocalization results in a partial double bond character for the C-N bond, which in turn creates a significant energy barrier to rotation around this bond. This rotational barrier is a key feature of carbamates and influences their conformational preferences and reactivity.

The magnitude of this rotational barrier can be influenced by the nature of the substituents on both the nitrogen and the oxygen atoms. For Benzyl (B1604629) bis(2-hydroxyethyl)carbamate, the presence of the two hydroxyethyl (B10761427) groups on the nitrogen and the benzyl group on the oxygen will modulate the electronic environment and thus the height of the rotational barrier. Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to quantify these barriers. Studies on related carbamate systems have shown that these barriers can range from 10 to 20 kcal/mol, a value substantial enough to allow for the existence of distinct cis and trans conformers at room temperature.

Theoretical models, from simple valence bond theory to more sophisticated molecular orbital theory, are used to represent and quantify the contributions of these resonance structures. These models help to rationalize the chemical and physical properties of carbamates, such as their vibrational frequencies in infrared spectroscopy and their chemical shifts in nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Pathways of Carbamate-Related Transformations

The carbamate functional group can undergo a variety of chemical transformations, and understanding the mechanisms of these reactions is essential for controlling their outcomes.

Derivatization of the hydroxyl groups in Benzyl bis(2-hydroxyethyl)carbamate, for instance through esterification or etherification, would proceed through well-established mechanistic pathways. Esterification, typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a base, would likely follow a nucleophilic acyl substitution mechanism. The hydroxyl group's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

The carbamate moiety itself can also be a site of reaction. For example, hydrolysis of the carbamate ester bond can occur under acidic or basic conditions. Under basic conditions, the mechanism typically involves nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield an alcohol, a carbamic acid, and subsequently an amine and carbon dioxide.

The efficiency and regioselectivity of reactions involving this compound are governed by a combination of steric and electronic factors. The two hydroxyethyl groups introduce steric bulk around the nitrogen atom, which could hinder the approach of reagents to the carbamate core.

Electronically, the benzyl group is electron-withdrawing, which can influence the reactivity of the carbamate carbonyl group. This electronic effect, combined with the electron-donating nature of the nitrogen atom, creates a complex electronic environment that dictates the molecule's reactivity profile. For instance, in a derivatization reaction targeting the hydroxyl groups, the electronic nature of the carbamate could influence the acidity of the hydroxyl protons, thereby affecting their reactivity.

Intermolecular Interactions and Supramolecular Assembly

The potential for this compound to form hydrogen bonds is a dominant factor in its intermolecular interactions. The two hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom, can act as hydrogen bond acceptors. These hydrogen bonding capabilities suggest that in the solid state or in concentrated solutions, this compound is likely to engage in extensive intermolecular hydrogen bonding networks.

These interactions can lead to the formation of supramolecular assemblies, where molecules are organized into well-defined, non-covalently bonded structures. The specific nature of these assemblies will depend on factors such as the solvent environment and the presence of other interacting molecules. The study of these interactions is crucial for understanding the material properties of this compound.

Hydrogen Bonding Networks in Carbamate Architectures

Hydrogen bonding plays a pivotal role in defining the three-dimensional structure and, consequently, the properties of molecules containing carbamate functionalities. The presence of both hydrogen bond donors (N-H groups in primary and secondary carbamates) and acceptors (the carbonyl oxygen and ester oxygen) allows for the formation of intricate intra- and intermolecular hydrogen bonding networks. These interactions are fundamental in dictating the conformation of the molecule and its aggregation behavior in the solid state and in solution.

In systems analogous to this compound, such as Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the carbamate N-H group has been observed to form intermolecular hydrogen bonds. mdpi.com Similarly, the hydroxyl groups of the hydroxyethyl side chains are actively involved in forming hydrogen bonds with neighboring molecules, leading to the formation of extended, ordered structures. mdpi.com For this compound, which possesses two hydroxyethyl groups, a rich network of hydrogen bonds is anticipated. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carbamate carbonyl oxygen is a primary hydrogen bond acceptor.

Conformational Restriction and Molecular Recognition

The conformational landscape of carbamates is a subject of detailed theoretical investigation. The rotational barrier around the C-N bond of the carbamate group is significant due to the partial double bond character arising from the delocalization of the nitrogen lone pair with the carbonyl group. This leads to the possibility of cis and trans isomers, which can have distinct energetic stabilities and biological activities.

Computational studies on simple carbamates have shown that the trans conformation is generally more stable. However, the presence of substituents and the possibility of intramolecular hydrogen bonding can influence this preference. For this compound, the two hydroxyethyl chains introduce additional degrees of conformational freedom. The rotation around the various C-C, C-N, and C-O single bonds will lead to a complex potential energy surface with multiple local minima, each corresponding to a different conformer.

Applications in Advanced Chemical Sciences and Materials Research

Integration into Polymer Science and Advanced Materials

The bifunctional nature of Benzyl (B1604629) bis(2-hydroxyethyl)carbamate, conferred by its two hydroxyethyl (B10761427) groups, provides it with theoretical potential for integration into polymer structures. This potential is realized in its use as a crosslinking agent to create robust polymer networks.

Monomer Design for Polymerization

Benzyl bis(2-hydroxyethyl)carbamate serves as a bifunctional monomer, particularly as a crosslinking agent in polymer chemistry. angenechemical.com Its two terminal hydroxyl groups can react with other monomers during polycondensation reactions, such as in the formation of polyesters or polyurethanes. By incorporating this molecule, polymer chains can be linked together, forming a three-dimensional network. This crosslinking enhances the mechanical strength and thermal stability of the resulting polymer material. angenechemical.com The presence of the benzyl carbamate (B1207046) moiety within the polymer structure also introduces specific chemical properties that can be tailored for various applications.

| Feature | Role in Polymerization | Consequence |

| Two Hydroxyethyl Groups | Acts as a diol monomer | Enables incorporation into polymer backbones (e.g., polyesters, polyurethanes) |

| Bifunctionality | Serves as a crosslinking agent | Creates networked polymer structures with enhanced mechanical strength and stability angenechemical.com |

| Benzyl Carbamate Group | Introduces specific moiety | Modifies the chemical properties of the final polymer |

Role as Chain Transfer Agents in Controlled Radical Polymerization (e.g., RAFT)

A review of the scientific literature does not indicate that this compound is used as a chain transfer agent (CTA) in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT polymerization relies on thiocarbonylthio compounds (e.g., dithioesters, trithiocarbonates, xanthates, and dithiocarbamates) to mediate the polymerization process. This compound, being a carbamate, does not belong to this class of compounds and lacks the necessary functional group to effectively act as a RAFT agent.

Functionalization and Modification of Polymeric Scaffolds

The diol functionality of this compound makes it a suitable molecule for the functionalization and surface modification of existing polymeric scaffolds. Polymers containing reactive functional groups, such as acid chlorides or isocyanates, can be treated with this compound. This reaction grafts the molecule onto the polymer backbone, introducing free hydroxyl groups. Such modifications can be used to alter the surface properties of a material, for example, by increasing its hydrophilicity, which can be crucial for applications in biomaterials and tissue engineering.

Strategic Intermediates in Complex Organic Synthesis

The most prominently documented application of this compound is as a key intermediate in multi-step organic synthesis, particularly for the creation of complex, high-value molecules for pharmaceutical research.

Precursors for Bioactive Molecules and Pharmaceutical Intermediates

This compound is cited extensively in patent literature as a crucial intermediate in the synthesis of novel compounds designed for therapeutic applications, including apoptosis promoters for the treatment of cancer. angenechemical.comchemicalbook.com In these synthetic pathways, the molecule serves as a protected form of diethanolamine (B148213). The benzyloxycarbonyl (Cbz) group masks the secondary amine, preventing it from participating in undesired side reactions while allowing for selective chemical transformations to be performed on the two hydroxyl groups.

The synthesis of this intermediate is well-documented, typically involving the reaction of diethanolamine with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium carbonate or potassium carbonate. angenechemical.comchemicalbook.comCurrent time information in West Feliciana Parish, US.

| Reactants | Reagents | Product |

| Diethanolamine | Benzyl chloroformate (Cbz-Cl), Base (e.g., K₂CO₃, Na₂CO₃) | This compound angenechemical.comchemicalbook.comCurrent time information in West Feliciana Parish, US. |

Once prepared, the hydroxyl groups of the intermediate can be further functionalized. For instance, it has been used in reactions to create more complex molecules investigated as inhibitors of anti-apoptotic proteins like Bcl-2.

Building Blocks for Functionalized Aminophosphonic Acids

While there is no direct documentation of this compound being used in its intact form to synthesize aminophosphonic acids, its structure makes it a valuable precursor to the necessary building blocks. The synthesis of α-aminophosphonic acids can be achieved through methods like the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite.

Theoretically, this compound can be readily deprotected by removing the Cbz group (typically via catalytic hydrogenation) to yield the free secondary amine, diethanolamine. This resulting amine could then be utilized as a substrate in a Kabachnik-Fields or similar reaction to produce bis(hydroxyethyl)aminophosphonic acid derivatives. In this context, this compound serves as a masked precursor to the amine component required for the synthesis.

Furthermore, its role as a building block is demonstrated in its reaction with phosphoramidites. For example, it has been shown to react with di-tert-butyl diethylphosphoramidite in the presence of 1H-tetrazole, followed by oxidation, to convert the diol into a phosphate (B84403) derivative. This showcases its utility in building complex molecules containing phosphorus, a key element in many bioactive compounds.

| Reaction | Reactants | Reagents | Product |

| Phosphitylation & Oxidation | This compound, Di-tert-butyl diethylphosphoramidite | 1) 1H-tetrazole; 2) m-CPBA | Di-tert-butyl ((benzyloxycarbonyl)azanediyl)bis(ethane-2,1-diyl) bis(phosphate) |

Application in Chiral Synthesis and Stereoselective Transformations

In the field of asymmetric synthesis, where the selective production of a single stereoisomer is paramount, the carbamate functional group plays a crucial role as a directing group. A directing group is a part of a molecule that controls the regioselectivity or stereoselectivity of a reaction by interacting with the reagent or catalyst. The carbamate moiety within a substrate can provide a transient two-point interaction with a chiral catalyst. This chelation decreases the molecule's conformational flexibility, which in turn facilitates a more effective transfer of stereochemical information from the catalyst to the substrate nih.gov.

Research has demonstrated that the oxygen atom of the carbamate can bind to a metal center, such as nickel, in catalytic asymmetric cross-coupling reactions. This directed interaction has been successfully exploited in stereoconvergent processes, for instance, in the Suzuki cross-coupling of unactivated alkyl electrophiles, yielding products with good enantiomeric excess nih.gov. While specific studies on this compound in this role are not prevalent, its inherent carbamate structure provides the necessary functionality to act as a directing group. The two hydroxyethyl arms could potentially be modified to create a more complex chiral ligand, further enhancing its utility in stereoselective transformations.

Contributions to Drug Design and Prodrug Development Paradigms

Carbamates as Peptide Bond Surrogates and Bioisosteres

In medicinal chemistry, a significant challenge is the poor in-vivo stability and low bioavailability of peptide-based drugs, which are susceptible to degradation by protease enzymes. To overcome this, scientists replace the labile amide bonds in peptides with more stable mimics, known as bioisosteres. The carbamate group is widely utilized as a peptide bond surrogate due to its enhanced chemical and proteolytic stability and its ability to permeate cell membranes acs.orgnih.gov.

Structurally, the carbamate functionality is considered an amide-ester hybrid, which mimics the key steric and electronic features of a peptide bond. This resemblance allows peptidomimetics containing carbamate linkages to retain binding affinity for their biological targets . Furthermore, the delocalization of non-bonded electrons from the nitrogen atom into the carboxyl moiety imposes a degree of conformational restriction on the molecule acs.orgnih.gov. This pre-organization can lead to a more favorable binding entropy when the molecule interacts with its target receptor. The N,N-disubstituted nature of this compound makes its carbamate core particularly stable, representing a foundational structure for building complex and robust peptidomimetics rsc.orgnih.gov.

Design Principles for Enzymatically Activatable Prodrugs

Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions nih.gov. This strategy is often used to improve a drug's pharmacokinetic properties. Carbamates are a key functional group in prodrug design, serving as a bioreversible link to a parent drug that can be cleaved by endogenous enzymes, typically esterases acs.org.

The design of a carbamate prodrug hinges on balancing chemical stability with enzymatic lability. The carbamate must be stable enough to prevent premature drug release but susceptible to cleavage by specific enzymes at the desired site of action. Upon enzymatic hydrolysis, the carbamate linkage breaks, releasing the active drug (an alcohol or amine), and an unstable carbamic acid intermediate, which subsequently decomposes into carbon dioxide and a corresponding amine acs.org.

The rate of this hydrolysis can be precisely tuned by modifying the substituents on the carbamate's nitrogen and oxygen atoms. Studies have shown that N,N-disubstituted carbamates, such as this compound, are generally more chemically stable toward hydrolysis than their N-monosubstituted counterparts acs.org. The rate of enzymatic cleavage can be influenced by factors like the steric bulk of the substituents attached to the carbamate group researchgate.netnajah.edu. This principle allows for the rational design of carbamate prodrugs with controlled release profiles.

| Prodrug Derivative | Acyloxyalkyl Group | Hydrolysis Rate at 120 min (%) |

|---|---|---|

| A1 | Acetoxyalkyl | 99.5 |

| A2 | Pivaloxyalkyl | 97.0 |

| A3 | Benzoyloxyalkyl | 96.9 |

| A4 | (p-chlorobenzoyloxy)alkyl | 95.0 |

| A5 | (p-nitrobenzoyloxy)alkyl | 94.5 |

Data adapted from a study on fluoxetine prodrugs, illustrating how modifications to the promoiety affect enzymatic hydrolysis rates researchgate.netnajah.edu.

Modulation of Interactions with Macromolecular Targets

The carbamate moiety is not only a structural backbone but also an active participant in molecular interactions between a drug and its biological target, such as an enzyme or receptor ebi.ac.uk. A unique feature of carbamates is their ability to modulate both inter- and intramolecular interactions, which is critical for achieving high affinity and specificity acs.orgnih.gov.

The primary mechanism for this modulation is hydrogen bonding. The carbonyl oxygen of the carbamate group is a strong hydrogen bond acceptor, capable of forming crucial interactions within a protein's binding pocket. In this compound, the two terminal hydroxyl groups on the ethyl chains provide additional sites for hydrogen bonding, both as donors and acceptors. This capacity for multiple hydrogen bonds can significantly enhance the binding affinity of a molecule derived from this scaffold.

Furthermore, the partial double-bond character of the C-N bond in the carbamate group restricts free rotation, making the linkage relatively planar acs.orgnih.gov. This conformational rigidity can help to lock the molecule into a "bioactive conformation" that is optimal for binding, thereby reducing the entropic penalty of binding and increasing potency.

Emerging Applications in Catalysis and Chemical Processes

Role in Heterogeneous Catalysis (e.g., as a component in catalyst supports)

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, offering advantages in separation and reusability. Carbamate-containing molecules are finding roles in this area, particularly as components of polymer-supported catalysts mdpi.com. Molecules can be tethered to solid supports, such as polystyrene resins or carbon nanotubes, to create recyclable catalytic systems researchgate.net.

This compound is well-suited for such applications. The two hydroxyl groups serve as convenient handles for grafting the molecule onto a polymer backbone or other solid support. Once immobilized, the molecule can function in several ways. The carbamate's oxygen atom or the aromatic benzyl group could act as ligands, coordinating to and stabilizing metal nanoparticles that are the active catalytic species.

Research has demonstrated the use of polymer-supported bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene (PS-DBU), for the synthesis of carbamates in a heterogeneous system. This approach allows for easy catalyst recovery and reuse while maintaining high product yields chemistryviews.org. This synergy between carbamate chemistry and heterogeneous catalysis highlights the potential for molecules like this compound to be integrated into more sustainable and efficient chemical processes.

| Catalyst Run | Catalyst System | Yield (%) |

|---|---|---|

| 1st | PS-DBU | 95 |

| 2nd | PS-DBU (reused) | 94 |

| 3rd | PS-DBU (reused) | 94 |

| 4th | PS-DBU (reused) | 92 |

Data showing the consistent high yield of carbamates over multiple cycles using a reusable, polymer-supported catalyst, demonstrating the efficiency of such heterogeneous systems chemistryviews.org.

Future Research Trajectories and Academic Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of carbamates is a well-established field in organic chemistry, yet the pursuit of more sustainable and efficient methods remains a key research focus. For Benzyl (B1604629) bis(2-hydroxyethyl)carbamate, future research could concentrate on developing green synthetic pathways that minimize hazardous reagents and byproducts.

One promising approach involves the use of carbon dioxide (CO2) as a C1 building block. researchgate.net Traditional methods for carbamate (B1207046) synthesis often rely on hazardous reagents like phosgene. researchgate.net The reaction of diethanolamine (B148213) with benzyl chloride would yield N,N-bis(2-hydroxyethyl)benzylamine, a key intermediate. prepchem.com Subsequent carbonylation of this intermediate, potentially using CO2 in the presence of a suitable catalyst, could offer a more environmentally benign route to the target molecule. Research in this area would likely focus on catalyst development to achieve high yields and selectivity under mild reaction conditions.

Another sustainable avenue could be the enzymatic synthesis of Benzyl bis(2-hydroxyethyl)carbamate. Lipases and other hydrolases have been shown to catalyze the formation of carbamate bonds, offering a green alternative to traditional chemical methods. Future studies could explore the screening of various enzyme libraries to identify a biocatalyst capable of efficiently coupling the benzyl alcohol, diethanolamine, and a suitable carbonyl source.

Exploration of Unprecedented Reactivity and Mechanistic Discoveries

The two hydroxyethyl (B10761427) groups in this compound offer a rich playground for exploring novel reactivity. These primary alcohol functionalities can undergo a wide range of transformations, including oxidation, esterification, and etherification, opening doors to a diverse library of derivatives.

Future mechanistic studies could investigate the intramolecular interactions between the carbamate nitrogen and the hydroxyethyl groups. The potential for intramolecular hydrogen bonding could influence the conformation and reactivity of the molecule. Computational studies, such as those employing Density Functional Theory (DFT), could be employed to model the transition states of various reactions and to predict the most favorable reaction pathways. scirp.org

Furthermore, the benzyl protecting group can be cleaved under specific conditions, revealing the parent carbamic acid or enabling further functionalization at the nitrogen atom. Research into selective deprotection methods that leave the hydroxyethyl groups intact would be valuable for the stepwise synthesis of more complex molecules.

Advanced Material Applications and Tailored Polymer Architectures

The diol functionality of this compound makes it an excellent candidate as a monomer for the synthesis of novel polymers. The presence of the carbamate and benzyl groups within the monomer unit could impart unique properties to the resulting materials.

For instance, polyurethanes could be synthesized by reacting this compound with various diisocyanates. The bulky benzyl groups could influence the polymer's morphology and thermal properties, potentially leading to materials with enhanced rigidity or specific liquid crystalline phases. The carbamate linkage itself can contribute to the material's properties through hydrogen bonding interactions.

Moreover, the hydroxyethyl groups can be used to graft the molecule onto polymer backbones, creating functionalized materials with tailored surface properties. For example, attachment to a polymer support could create a new stationary phase for chromatography with unique selectivity based on the combined polar and aromatic character of the molecule. A related compound, tert-butyl bis(2-hydroxyethyl)carbamate, is noted for its utility as a branched PEG linker, suggesting similar applications for the benzyl analogue in bioconjugation and drug delivery systems. parchem.com

Predictive Modeling and Data-Driven Approaches in Carbamate Chemistry

The advancement of computational chemistry and data science offers powerful tools for accelerating the discovery and optimization of new molecules and materials. prepchem.com For this compound, predictive modeling could be instrumental in several areas.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of derivatives of this compound. scirp.org By correlating structural features with observed activities, these models can guide the design of new compounds with enhanced properties. For instance, modeling could help in the design of novel carbamate-based insecticides, a field where carbamates have shown significant activity. scirp.org

Molecular dynamics simulations could be used to study the behavior of this compound at interfaces or within polymer matrices, providing insights into its potential applications in materials science. These simulations can predict how the molecule will orient itself and interact with other components, guiding the design of new formulations and composites.

Data-driven approaches, such as machine learning, can be employed to analyze large datasets of carbamate properties and reactions, identifying patterns and making predictions that would be difficult to discern through traditional methods. prepchem.com This could lead to the discovery of novel synthetic routes or the identification of unexpected applications for this compound and its derivatives.

Multidisciplinary Integration of this compound in Emerging Fields

The unique combination of functional groups in this compound makes it a versatile platform for integration into various emerging scientific fields.

In medicinal chemistry, the diethanolamine core is a component of several biologically active molecules. wikipedia.org The carbamate linkage is also a common feature in pharmaceuticals. The benzyl group can serve as a protecting group that is later removed to reveal a bioactive moiety. A related thiazole-containing carbamate has been highlighted as a versatile building block for drug discovery due to its combination of a protected amine and a reactive hydroxyl group. mdpi.comnih.gov This suggests that this compound could serve as a valuable scaffold for the synthesis of new therapeutic agents.

In the field of supramolecular chemistry, the ability of the molecule to participate in hydrogen bonding and π-π stacking interactions (via the benzyl group) could be exploited to create self-assembling systems with interesting photophysical or electronic properties.

Furthermore, the reactivity of the hydroxyl groups could be utilized for surface modification of nanomaterials, such as quantum dots or nanoparticles, to enhance their biocompatibility or to introduce specific functionalities for targeted delivery or sensing applications.

Q & A

Q. What are the optimal conditions for synthesizing benzyl bis(2-hydroxyethyl)carbamate, and how can competing side reactions be minimized?

The synthesis of this compound typically involves condensation reactions under acidic or basic conditions. Evidence from analogous carbamate syntheses (e.g., benzyl carbamate with glyoxal) suggests that polar protic solvents like acetic acid (AcOH) are effective for promoting condensation while minimizing hydrolysis . To avoid side reactions such as re-esterification or by-product formation (e.g., benzyl formate in formic acid), solvent acidity must be carefully controlled. For instance, using mild acids (e.g., AcOH) and avoiding strongly acidic solvents (e.g., H₂SO₄-rich systems) reduces unwanted transformations . Kinetic monitoring via HPLC or TLC (retention factor analysis, as in ) is recommended to track intermediate stability.

Q. How can researchers validate the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : To confirm the presence of characteristic signals (e.g., benzyl protons at ~7.3 ppm, hydroxyethyl groups at ~3.6–4.0 ppm).

- Mass spectrometry (MS) : For molecular weight verification (C₁₂H₁₇NO₄; theoretical MW 263.27 g/mol) .

- X-ray crystallography : If single crystals are obtainable, SHELXL () or ORTEP-3 () can refine the structure, though crystallization may require solvent optimization (e.g., avoiding DMSO, which inhibits condensation) .

- Chromatographic techniques : HPLC or TLC with retention factor (Rf) comparisons to known standards (see for Rf methodologies).

Q. What safety protocols are essential when handling this compound in laboratory settings?

While no significant hazards are reported (), standard precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill management : Collect residues via dry methods (e.g., sweeping) and dispose in approved chemical waste containers .

Advanced Research Questions

Q. How does solvent polarity and acidity influence the reaction pathways of this compound in condensation reactions?

Studies on benzyl carbamate analogs show that solvent dipole moments and acidity critically affect reaction outcomes. For example:

- Polar aprotic solvents (e.g., DMSO) : Strongly deactivate condensation by stabilizing intermediates, leading to reduced yields .

- Acidic solvents (e.g., H₂SO₄/AcOH mixtures) : Promote secondary amidation but increase hydrolysis risks. Kinetic studies using variable acidity (pH/pKa titration) and temperature-controlled experiments are advised to map reaction landscapes .

- Protic solvents (e.g., water) : Hydrolyze carbamates; thus, anhydrous conditions are preferred for synthesis .

Q. What strategies can resolve contradictions in purity assessments between chromatographic and spectroscopic data?

Discrepancies may arise from:

- Co-eluting impurities in chromatography : Use orthogonal methods (e.g., NMR coupled with MS) to detect non-UV-active contaminants.

- Solvent residues : Ensure thorough drying; analyze via GC-MS if volatile impurities are suspected.

- Isomeric contamination : For example, cis/trans isomerism in hydroxyethyl groups. Chiral HPLC or NOESY NMR can differentiate isomers .

Q. How can this compound be functionalized for applications in polymer science or drug delivery systems?

Potential functionalization routes include:

- Oxidation of hydroxyethyl groups : Using oxidizing agents (e.g., KMnO₄) to convert hydroxyls to carboxylic acids, enabling cross-linking in hydrogels .

- Carbamate cleavage : Controlled hydrolysis with bases (e.g., NaOH) to regenerate amines for conjugation with bioactive molecules .

- Co-polymerization : Radical-initiated polymerization with vinyl monomers (e.g., acrylates), though initiator selection (e.g., AIBN vs. thermal) must avoid carbamate degradation .

Q. What computational tools are suitable for modeling the supramolecular interactions of this compound in crystal structures?

- SHELX suite () : For refining X-ray diffraction data and resolving hydrogen-bonding networks.

- Molecular dynamics (MD) simulations : To predict solvent interactions and packing efficiencies.

- Density Functional Theory (DFT) : For optimizing geometries and calculating electrostatic potential surfaces relevant to crystallization .

Methodological Considerations

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under physiological conditions?

- Buffer systems : Simulate physiological pH (e.g., phosphate-buffered saline at pH 7.4) and monitor degradation via LC-MS.

- Temperature dependence : Conduct Arrhenius studies (e.g., 25–37°C) to extrapolate shelf-life.

- Enzymatic assays : Test susceptibility to esterases or amidases using fluorescence-based substrates as controls .

Q. What experimental approaches can elucidate the role of hydroxyethyl groups in stabilizing intermolecular hydrogen bonds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.